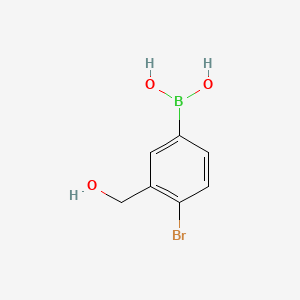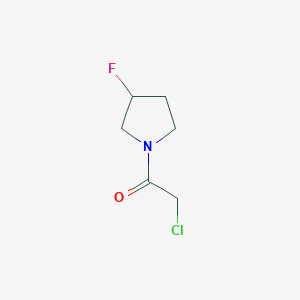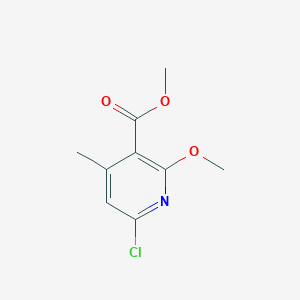
6-Chloro-2-methoxy-4-methyl-nicotinic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate is an organic compound belonging to the pyridinecarboxylate family. This compound is characterized by its pyridine ring substituted with a chlorine atom, a methoxy group, and a methyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate typically involves the reaction of 6-chloro-2-methoxy-4-methylpyridine with methyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of Methyl 6-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 6-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-2-methoxy-4-methylpyridine-3-carboxylate
- 6-Chloro-2-methoxy-4-methylpyridine-3-carboxylic acid
- Methyl 2-chloro-6-methoxy-4-methylpyridine-3-carboxylate
Uniqueness
Methyl 6-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
methyl 6-chloro-2-methoxy-4-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO3/c1-5-4-6(10)11-8(13-2)7(5)9(12)14-3/h4H,1-3H3 |
InChI Key |
VUKGLSFWLCZROX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)OC)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


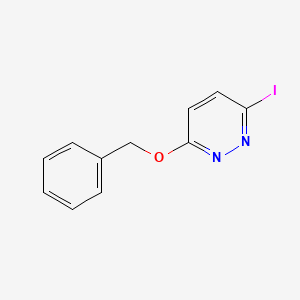
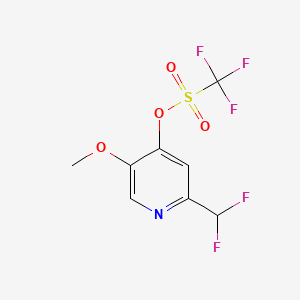
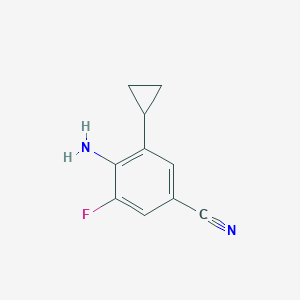
![(Z)-3-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid](/img/structure/B13921757.png)
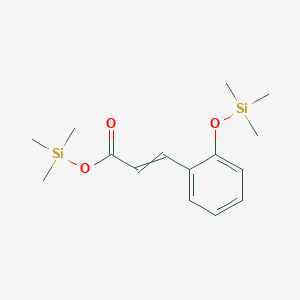
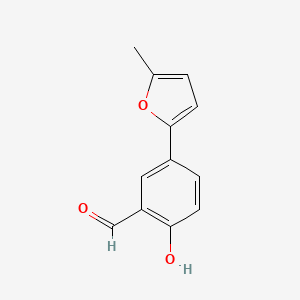

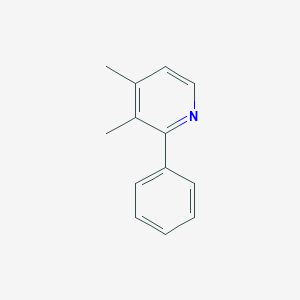
![Imidazo[1,2-a]pyrimidine, 2-(3-methoxyphenyl)-](/img/structure/B13921780.png)
![2-Methyl-4-[(oxiran-2-yl)methoxy]isoquinolin-1(2H)-one](/img/structure/B13921795.png)
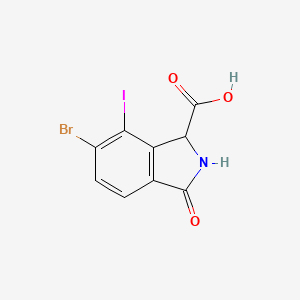
![2'-Amino-7',7'-dimethyl-spiro[cyclopropane-1,8'-pyrano[4,3-b]pyridine]-5'-one](/img/structure/B13921801.png)
